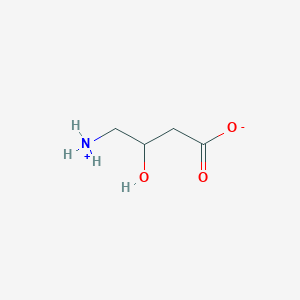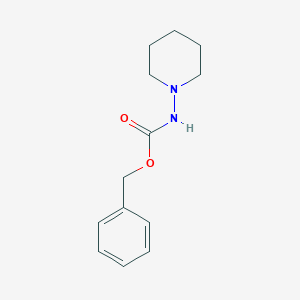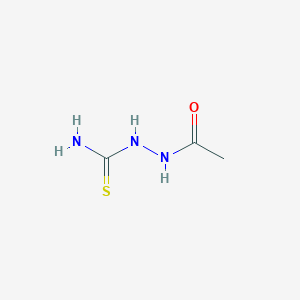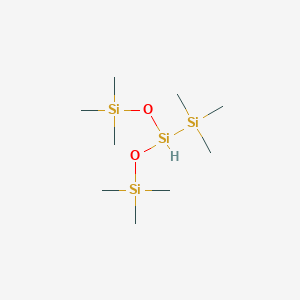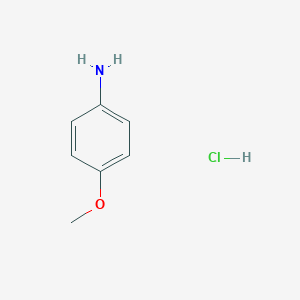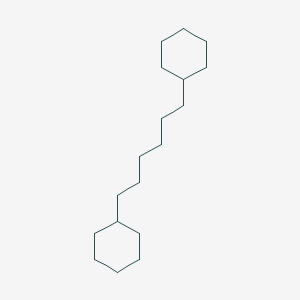
Hexane, 1,6-dicyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 1,6-dicyclohexyl- is a cyclic compound that is widely used in scientific research applications. This compound is synthesized by the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The resulting product is a white crystalline solid that is soluble in organic solvents such as ether and chloroform. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Wirkmechanismus
Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, including the NMDA receptor in the brain. The binding of this compound to the NMDA receptor results in the activation of a signaling cascade that leads to changes in neuronal activity. This mechanism of action has been studied extensively in the field of neurobiology.
Biochemische Und Physiologische Effekte
Hexane, 1,6-dicyclohexyl- has been found to exhibit a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Vasodilation: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
2. Cytotoxicity: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
3. Neuroprotection: Hexane, 1,6-dicyclohexyl- has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and improve neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
Hexane, 1,6-dicyclohexyl- has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Selective Binding: Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, making it a valuable tool for studying the function of these receptors.
2. Solubility: Hexane, 1,6-dicyclohexyl- is soluble in organic solvents such as ether and chloroform, making it easy to work with in the lab.
Some of the limitations of this compound include:
1. Toxicity: Hexane, 1,6-dicyclohexyl- can be toxic in high doses, making it important to handle this compound with care in the lab.
2. Limited Availability: Hexane, 1,6-dicyclohexyl- may not be readily available in some labs, making it difficult to obtain for certain experiments.
Zukünftige Richtungen
There are several future directions for research on hexane, 1,6-dicyclohexyl-. Some of these directions include:
1. Development of New Therapies: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Future research could focus on developing new therapies based on this compound.
2. Neurological Disorders: Hexane, 1,6-dicyclohexyl- has been found to bind to the NMDA receptor in the brain, which plays a critical role in learning and memory. Future research could focus on the role of this compound in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Cardiovascular Diseases: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Future research could focus on developing new therapies based on this compound.
In conclusion, hexane, 1,6-dicyclohexyl- is a valuable tool in the field of scientific research due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects and has been used in a variety of research applications. Future research could focus on developing new therapies based on this compound and exploring its role in various diseases and disorders.
Synthesemethoden
The synthesis of hexane, 1,6-dicyclohexyl- involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The reaction is carried out in anhydrous ether or THF at low temperatures (-78°C to -40°C) to prevent the formation of unwanted byproducts. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Hexane, 1,6-dicyclohexyl- is widely used in scientific research applications due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research. Some of the research applications of this compound include:
1. Neurobiology: Hexane, 1,6-dicyclohexyl- has been found to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a critical role in learning and memory. This compound has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
2. Cardiovascular Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a valuable tool in cardiovascular research. This compound has been used to study the mechanisms underlying hypertension and other cardiovascular diseases.
3. Cancer Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a valuable tool in cancer research. This compound has been used to study the mechanisms underlying cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
1610-23-7 |
|---|---|
Produktname |
Hexane, 1,6-dicyclohexyl- |
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
6-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h17-18H,1-16H2 |
InChI-Schlüssel |
VBQJFJRTZSWYPK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
Kanonische SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
Andere CAS-Nummern |
1610-23-7 |
Synonyme |
1,6-Dicyclohexylhexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
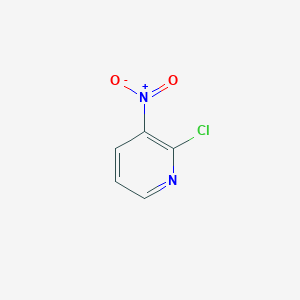
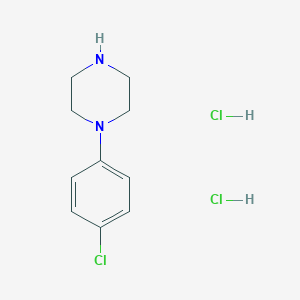
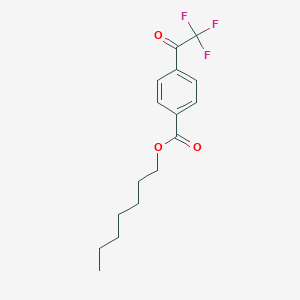
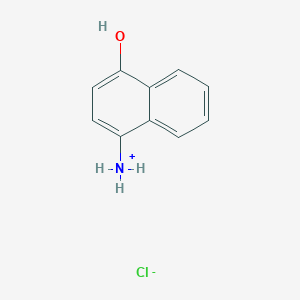
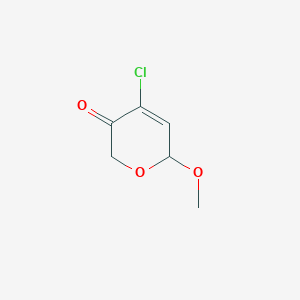
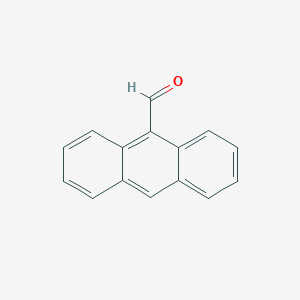
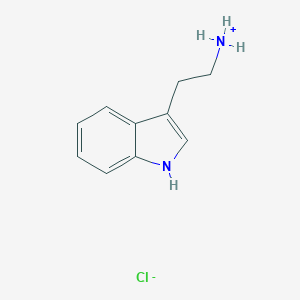
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
